3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the linear formula C16H18O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is represented by the linear formula C16H18O3 . The molecular weight of this compound is 258.32 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” are not well-documented. It has a molecular weight of 258.32 . More research is needed to fully understand its physical and chemical properties.Applications De Recherche Scientifique
Phosphodiesterase II Inhibitors
This compound has been evaluated for its potential as a Phosphodiesterase II (PDE2) inhibitor . In a study, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized, and their biological activities were evaluated as potential PDE2 inhibitors . The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have the optimal inhibitory potential .
Neurodegenerative Diseases
Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, are the main bioavailable metabolites of ellagic acid (EA), which has shown to be a cognitive enhancer in the treatment of neurodegenerative diseases . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have applications in the treatment of neurodegenerative diseases.
Alzheimer’s Disease (AD)
Ellagic acid (EA), from which this compound is derived, has shown great therapeutic potential in the treatment of Alzheimer’s disease (AD) because of its neuroprotective effects and ability to delay neurodegeneration . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have applications in the treatment of AD.
Parkinson’s Disease (PD)
Similarly, EA has shown potential in the treatment of Parkinson’s disease (PD) . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have applications in the treatment of PD.
Antioxidation
EA has a wide range of pharmacological activities, such as antioxidation . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have antioxidation applications.
Antitumor
EA also has antitumor properties . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have antitumor applications.
Safety and Hazards
Propriétés
IUPAC Name |
3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h7-8,10H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZDJHUHBRAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.